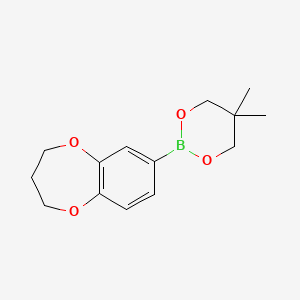
7-Bromoheptyl(trimethoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromoheptyl(trimethoxy)silane: is an organosilicon compound with the molecular formula C10H23BrO3Si It is a derivative of heptyltrimethoxysilane, where a bromine atom is attached to the seventh carbon of the heptyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoheptyl(trimethoxy)silane typically involves the reaction of heptyltrimethoxysilane with a brominating agent. One common method is the bromination of heptyltrimethoxysilane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: 7-Bromoheptyl(trimethoxy)silane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis and Condensation: The trimethoxy groups can hydrolyze in the presence of water, leading to the formation of silanol groups. These silanol groups can further condense to form siloxane bonds, which are essential in the formation of silane coupling agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines can be used under mild conditions.
Hydrolysis and Condensation: Acidic or basic catalysts can be employed to facilitate the hydrolysis and condensation reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted heptyltrimethoxysilanes can be obtained.
Siloxane Polymers: Hydrolysis and condensation lead to the formation of siloxane polymers, which are valuable in material science and industrial applications.
科学的研究の応用
Chemistry: 7-Bromoheptyl(trimethoxy)silane is used as a precursor in the synthesis of various organosilicon compounds. It serves as a building block for the preparation of silane coupling agents, which are essential in enhancing the adhesion between organic and inorganic materials.
Biology and Medicine: In biological research, this compound can be used to modify surfaces of biomaterials to improve biocompatibility and functionality. It is also explored for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: In the industrial sector, this compound is utilized in the production of coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it valuable in the development of high-performance materials.
作用機序
The primary mechanism of action of 7-Bromoheptyl(trimethoxy)silane involves the hydrolysis of the trimethoxy groups to form silanol groups. These silanol groups can then condense to form siloxane bonds, which are crucial in the formation of silane coupling agents. The bromine atom in the heptyl chain can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
類似化合物との比較
Heptyltrimethoxysilane: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
7-Bromoheptyl(triethoxy)silane: Similar structure but with ethoxy groups instead of methoxy groups, leading to different hydrolysis and condensation behaviors.
Octyltrimethoxysilane: Has an additional carbon in the alkyl chain, affecting its physical properties and reactivity.
Uniqueness: 7-Bromoheptyl(trimethoxy)silane is unique due to the presence of both bromine and trimethoxy groups. The bromine atom allows for further functionalization through nucleophilic substitution, while the trimethoxy groups enable hydrolysis and condensation to form siloxane bonds. This combination of functionalities makes it a versatile compound in various applications.
特性
IUPAC Name |
7-bromoheptyl(trimethoxy)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23BrO3Si/c1-12-15(13-2,14-3)10-8-6-4-5-7-9-11/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTRSIPMZTUKHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCBr)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23BrO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-Butyl 4-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6327954.png)
![8-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6327960.png)


![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate](/img/structure/B6327978.png)

![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate](/img/structure/B6327986.png)

![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate](/img/structure/B6327999.png)




![N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide](/img/structure/B6328042.png)
